

Introduction: The Critical Role of Structural Analysis in Pyrazole-Based Drug Development

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Compound of Interest

Compound Name:	4-bromo-1-cyclohexyl-1H-pyrazol-3-amine
CAS No.:	1248796-32-8
Cat. No.:	B2604351

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Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding their structure-activity relationships (SAR), guiding lead optimization, and ensuring robust intellectual property. For a novel compound such as **4-bromo-1-cyclohexyl-1H-pyrazol-3-amine**, a comprehensive structural analysis is not merely a characterization step but a cornerstone of its development trajectory.

This guide provides a comparative overview of the essential analytical techniques for the complete structural elucidation of **4-bromo-1-cyclohexyl-1H-pyrazol-3-amine**. We will explore the definitive method of Single-Crystal X-ray Diffraction (SC-XRD), juxtapose it with vital spectroscopic techniques (NMR, IR), and integrate modern computational approaches. The narrative is grounded in field-proven insights, explaining not just the "how" but the "why" behind each experimental choice, offering a self-validating framework for researchers and drug development professionals.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its crystalline state. It provides unambiguous data on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that dictate crystal packing. This information is invaluable for understanding physical properties like solubility and stability and for designing molecules that fit into specific biological targets.

Experimental Causality: The Path to a High-Quality Crystal Structure

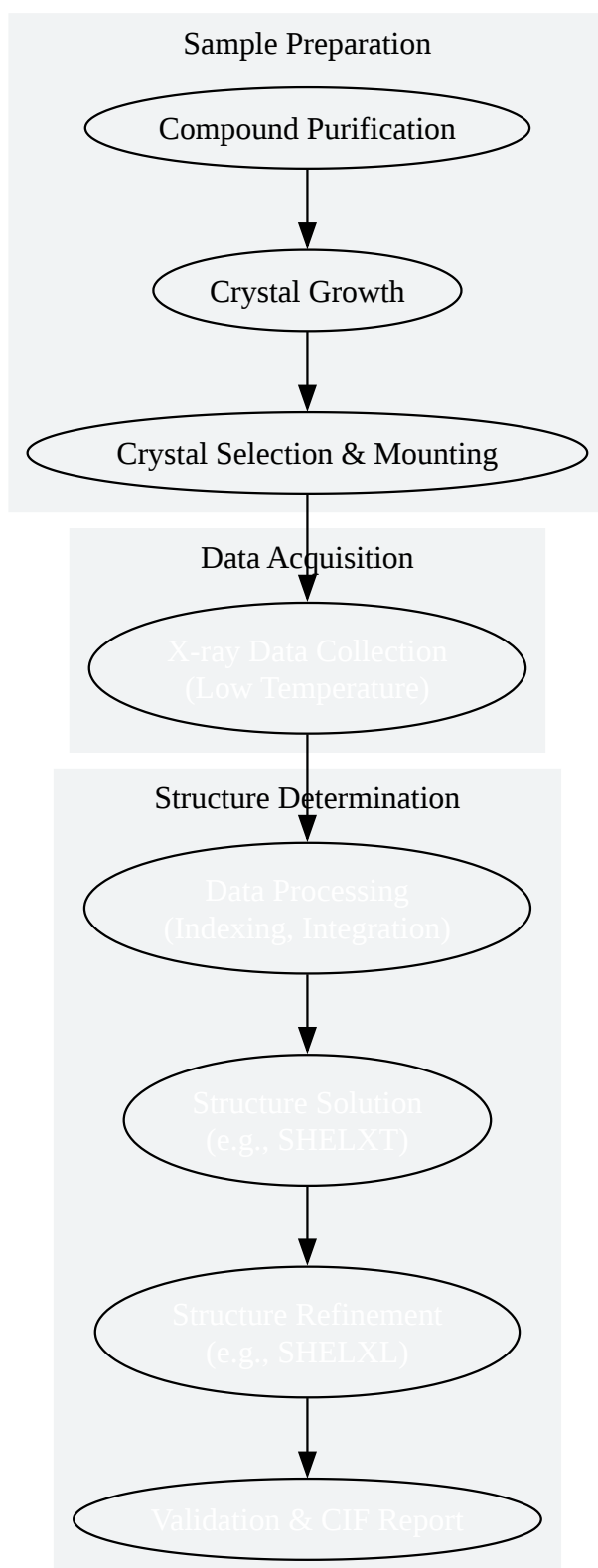
Obtaining a high-resolution crystal structure is contingent on growing a single, high-quality crystal, an endeavor that is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and is guided by the solubility profile of the compound. For pyrazole derivatives, which often feature both hydrogen bond donors (N-H) and acceptors (pyridine-like N2), protic and aprotic solvents should be systematically screened to find conditions that favor slow, ordered growth over rapid precipitation.

Generalized Experimental Protocol: SC-XRD Analysis of a Novel Pyrazole Derivative

- Crystal Growth & Selection:
 - Dissolve the purified **4-bromo-1-cyclohexyl-1H-pyrazol-3-amine** in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture).
 - Employ slow evaporation, allowing the solvent to evaporate over several days in a vibration-free environment.
 - Under a polarizing microscope, select a well-formed, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.^[1]
- Data Collection:

- Mount the crystal on the diffractometer. To minimize thermal vibrations and obtain higher resolution data, the crystal is typically cooled to a low temperature (e.g., 100-170 K) in a stream of cold nitrogen gas.[1][2]
- Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo K α radiation).[2] A series of diffraction images are recorded as the crystal is rotated.[1]
- Structure Solution and Refinement:
 - Process the collected data to determine the unit cell dimensions and space group.
 - Solve the structure using direct methods or intrinsic phasing (e.g., with software like SHELXT).[2] This provides an initial model of the electron density map.
 - Refine the structural model by adjusting atomic positions and displacement parameters against the experimental data using least-squares methods (e.g., with software like SHELXL).[2] Hydrogen atoms are typically placed in calculated positions.

Workflow for Single-Crystal X-ray Diffraction



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Caption: An integrated workflow combining experimental and computational methods.

Comparative Summary of Analytical Techniques

Technique	Primary Information	Strengths	Limitations
SC-XRD	3D atomic arrangement, intermolecular interactions in the solid state.	Unambiguous, highly precise, provides absolute stereochemistry.	Requires a suitable single crystal; provides no information on solution behavior or bulk purity.
NMR	Molecular connectivity, tautomerism, and conformation in solution.	Excellent for bulk sample analysis, non-destructive, provides rich structural detail.	Provides an averaged structure for dynamic processes; less sensitive than mass spectrometry.
IR	Presence of functional groups and hydrogen bonding.	Fast, requires minimal sample, applicable to solids and liquids.	Provides limited connectivity information; spectra can be complex.
DFT	Optimized geometry, predicted spectra, electronic properties.	Predictive power, corroborates experimental data, provides insights into reactivity.	Computationally intensive, accuracy depends on the level of theory and basis set used.

Conclusion

The structural analysis of a novel therapeutic candidate like **4-bromo-1-cyclohexyl-1H-pyrazol-3-amine** requires a multi-faceted, self-validating approach. While Single-Crystal X-ray Diffraction provides the definitive solid-state structure, its findings must be corroborated by spectroscopic techniques like NMR and IR to confirm the structure of the bulk material and its identity in solution. Furthermore, the integration of computational methods like DFT provides an additional layer of validation and predictive insight. By synergistically employing these techniques, researchers and drug development professionals can build a complete and robust understanding of their molecule, accelerating its journey from the lab to the clinic.

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